Cas no 748136-03-0 (Methyl ganoderenate D)

Methyl ganoderenate D Chemical and Physical Properties
Names and Identifiers
-
- Methyl ganoderenate D
- AKOS040763075
- 748136-03-0
-
- Inchi: InChI=1S/C31H42O7/c1-16(11-18(32)12-17(2)27(37)38-8)19-13-24(36)31(7)26-20(33)14-22-28(3,4)23(35)9-10-29(22,5)25(26)21(34)15-30(19,31)6/h11,17,19-20,22,33H,9-10,12-15H2,1-8H3
- InChI Key: LPWWIRLWNQPIDU-UHFFFAOYSA-N
- SMILES: COC(=O)C(C)CC(=O)\C=C(\C)C1CC(=O)C2(C)C3=C(C(=O)CC12C)C1(C)CCC(=O)C(C)(C)C1CC3O |c:18|
Computed Properties
- Exact Mass: 526.29305367g/mol
- Monoisotopic Mass: 526.29305367g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 38
- Rotatable Bond Count: 6
- Complexity: 1190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 6
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 115Ų
Experimental Properties
- Color/Form: Powder
Methyl ganoderenate D Security Information
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Methyl ganoderenate D Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5983-1 mL * 10 mM (in DMSO) |
Methyl ganoderenate D |
748136-03-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6720 | 2023-09-15 | |
TargetMol Chemicals | TN5983-5mg |
Methyl ganoderenate D |
748136-03-0 | 5mg |
¥ 4420 | 2024-07-19 | ||
TargetMol Chemicals | TN5983-1 ml * 10 mm |
Methyl ganoderenate D |
748136-03-0 | 1 ml * 10 mm |
¥ 6720 | 2024-07-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M92850-5 mg |
Methyl ganoderenate D |
748136-03-0 | 5mg |
¥6240.0 | 2021-09-08 | ||
TargetMol Chemicals | TN5983-5 mg |
Methyl ganoderenate D |
748136-03-0 | 98% | 5mg |
¥ 4,420 | 2023-07-10 |
Methyl ganoderenate D Related Literature
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
Additional information on Methyl ganoderenate D
Introduction to Methyl ganoderenate D (CAS No 748136-03-0)
Methyl ganoderenate D, a compound with the chemical identifier CAS No 748136-03-0, has garnered significant attention in the field of chemobiomedicine due to its unique pharmacological properties and potential therapeutic applications. This compound, derived from the revered mushroom Ganoderma lucidum, is a methylated derivative of ganoderic acid, a class of triterpenoids known for their diverse biological activities. The structural modification of ganoderic acid through methylation enhances its bioavailability and pharmacological efficacy, making it a promising candidate for further research and development.
The molecular structure of Methyl ganoderenate D consists of a complex arrangement of carbon, hydrogen, and oxygen atoms, characterized by multiple hydroxyl and methyl groups. These functional groups contribute to its solubility in both water and organic solvents, facilitating its use in various formulation strategies. The compound's stability under different pH conditions and temperatures further enhances its suitability for pharmaceutical applications.
Recent studies have highlighted the multifaceted therapeutic potential of Methyl ganoderenate D. Research indicates that this compound exhibits potent anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK. These pathways are central to the inflammatory response, and their inhibition can lead to significant reductions in pro-inflammatory cytokine production. Additionally, Methyl ganoderenate D has shown promise in preclinical models as an antioxidant agent, capable of scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage.
In the realm of neuroprotective research, Methyl ganoderenate D has demonstrated remarkable potential. Studies suggest that it may help protect against neurodegenerative diseases by inhibiting the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease. Furthermore, its ability to cross the blood-brain barrier makes it an attractive candidate for treating central nervous system disorders. The compound's interaction with neurotransmitter systems also suggests potential benefits in managing cognitive decline and improving memory function.
The anticancer properties of Methyl ganoderenate D are another area of active investigation. Preclinical studies have shown that it can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase-dependent pathways. Its ability to inhibit tumor growth and metastasis without significantly affecting normal cells makes it a promising candidate for developing targeted cancer therapies. Additionally, Methyl ganoderenate D has been observed to enhance the efficacy of conventional chemotherapeutic agents, potentially reducing side effects and improving patient outcomes.
Immunomodulatory effects are also among the notable biological activities associated with Methyl ganoderenate D. Research indicates that this compound can modulate immune responses by influencing the activity of immune cells such as T lymphocytes and macrophages. Its ability to enhance immune surveillance while suppressing excessive inflammation makes it a valuable candidate for treating autoimmune diseases and chronic inflammatory conditions.
The cardiovascular system has also been a focus of research regarding Methyl ganoderenate D. Studies have demonstrated its potential to improve endothelial function by promoting the production of nitric oxide (NO) and inhibiting the formation of endothelial adhesion molecules. These effects contribute to its potential role in preventing atherosclerosis and other cardiovascular diseases. Furthermore, its ability to reduce blood pressure and cholesterol levels adds to its therapeutic value in managing metabolic syndromes.
Recent advancements in drug delivery systems have opened new avenues for utilizing Methyl ganoderenate D effectively. Nanotechnology-based formulations have shown promise in enhancing the bioavailability and targeted delivery of this compound. For instance, lipid nanoparticles have been used to encapsulate Methyl ganoderenate D, allowing for controlled release and improved cellular uptake. Such innovations are expected to expand the therapeutic applications of this compound in clinical settings.
The safety profile of Methyl ganoderenate D is another critical aspect that has been thoroughly evaluated through extensive preclinical studies. These studies have demonstrated that the compound is well-tolerated at various doses with minimal side effects. However, further clinical trials are necessary to confirm these findings in human populations. The lack of significant toxicity observed so far makes Methyl ganoderenate D an attractive candidate for developing safe and effective therapeutics.
The future directions for research on Methyl ganoderenate D are vast and promising. Investigating its mechanisms of action at a molecular level will provide deeper insights into its therapeutic potential. Additionally, exploring its synergistic effects with other compounds could lead to novel combination therapies with enhanced efficacy. Collaborative efforts between academia and industry are essential to translate these findings into clinical applications that benefit patients worldwide.
748136-03-0 (Methyl ganoderenate D) Related Products
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
